1-Fluoro-5-iodonaphthalene is an organofluorine compound characterized by the presence of both fluorine and iodine atoms attached to a naphthalene ring. Its chemical formula is with a molecular weight of approximately 272.06 g/mol. This compound is classified as a halogenated aromatic hydrocarbon, which is significant in various chemical applications, particularly in organic synthesis and material science.
1-Fluoro-5-iodonaphthalene can be synthesized through several methods, primarily involving halogenation reactions. A common synthetic route includes:
The synthesis often requires strong oxidizing agents and precise temperature control to ensure high yields and minimize by-products. In industrial settings, these reactions are conducted in specialized reactors that allow for careful monitoring of reaction parameters such as temperature and pressure.
The molecular structure of 1-fluoro-5-iodonaphthalene can be represented as follows:
C1=CC=C2C(=C1)C=CC(=C2F)IThe compound features a naphthalene core with a fluorine atom at the first position and an iodine atom at the fifth position, contributing to its unique chemical properties.
1-Fluoro-5-iodonaphthalene can participate in various chemical reactions typical of halogenated aromatic compounds, including:
In nucleophilic substitution reactions, the iodine atom can act as a leaving group, facilitating the introduction of other nucleophiles into the aromatic system. This property makes it valuable in synthetic organic chemistry.
The mechanism of action for 1-fluoro-5-iodonaphthalene primarily involves its reactivity due to the halogen substituents:
This dual reactivity enhances its utility in synthesizing complex organic molecules .
1-Fluoro-5-iodonaphthalene exhibits properties typical of halogenated compounds, such as:
Safety data indicates it may cause skin and eye irritation upon contact .
1-Fluoro-5-iodonaphthalene finds applications in various scientific fields:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: